

A Technical Guide to Bromo-PEG2-acetic Acid: Properties, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: *Bromo-PEG2-acetic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bromo-PEG2-acetic acid**, a bifunctional linker molecule increasingly utilized in biomedical research and drug development. The primary focus of this document is to furnish researchers with the available data on its solubility and stability, alongside detailed experimental protocols for its application and characterization.

Introduction to Bromo-PEG2-acetic Acid

Bromo-PEG2-acetic acid (CAS: 2409962-85-0) is a heterobifunctional linker containing a bromo group and a carboxylic acid moiety, connected by a two-unit polyethylene glycol (PEG) spacer.^[1] Its structure is designed to bridge two different molecules, making it a valuable tool in bioconjugation and, most notably, in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3]}

The key features of **Bromo-PEG2-acetic acid** include:

- **Bifunctionality:** The bromo group serves as a reactive site for nucleophilic substitution, readily coupling with moieties like amines and thiols. The carboxylic acid can form stable amide bonds with primary amines.

- PEG Spacer: The hydrophilic PEG chain enhances the aqueous solubility of the molecule and the resulting conjugates.[\[4\]](#)[\[5\]](#)
- Application in PROTACs: It is frequently used as a linker in the synthesis of PROTACs, which are novel therapeutic agents designed to induce the degradation of specific target proteins.[\[1\]](#)[\[2\]](#)[\[3\]](#)

It is important to distinguish **Bromo-PEG2-acetic acid** (C₆H₁₁BrO₄, CAS: 2409962-85-0) from a similar compound, Bromo-PEG2-acid (C₇H₁₃BrO₄, CAS: 1807503-92-9), which has a slightly different chemical structure.[\[1\]](#)[\[4\]](#)[\[6\]](#) This guide will focus on the former.

Solubility and Stability Data

While the polyethylene glycol (PEG) component of **Bromo-PEG2-acetic acid** is known to generally improve aqueous solubility, specific quantitative data for this compound in various solvents is not extensively available in public literature.[\[4\]](#)[\[5\]](#) Similarly, detailed quantitative stability data, such as hydrolysis rates under different pH conditions, has not been widely published.

The following tables summarize the available qualitative information. Researchers are encouraged to determine precise quantitative data for their specific experimental conditions using the protocols provided in Section 3.

Table 1: Solubility Profile of Bromo-PEG2-acetic Acid

Solvent Type	Qualitative Solubility	Rationale
Aqueous Media (e.g., PBS)	Expected to be soluble	The hydrophilic PEG spacer enhances solubility in water-based solutions. [4] [5]
Polar Aprotic Solvents (e.g., DMSO, DMF)	Expected to be soluble	A related compound, Bromo-PEG2-azide, is soluble in DCM, DMF, and DMSO. [7]

Table 2: Stability Profile of Bromo-PEG2-acetic Acid

Condition	Qualitative Stability	Rationale and Considerations
Storage (Short-term)	Stable for days to weeks at 0-4°C.[4]	Based on data for a similar compound, Bromo-PEG2-acid. [4]
Storage (Long-term)	Stable for months to years at -20°C.[4]	Based on data for a similar compound, Bromo-PEG2-acid. [4]
Aqueous Solution (pH dependent)	Stability is pH-dependent; ester linkages in related PEG-containing molecules are susceptible to hydrolysis.	For a related PEG-NHS ester, the hydrolysis half-life was over 120 minutes at pH 7.4, but less than 9 minutes at pH 9.0.
Physiological Conditions (pH ~7.4)	The amide bond formed after conjugation is exceptionally stable. The PEG spacer itself is generally stable, though long PEG chains can be susceptible to enzymatic degradation.	The bromoacetamide-thiol linkage (a thioether bond) is also considered highly stable.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of **Bromo-PEG2-acetic acid**, as well as a protocol for its use in the synthesis of a PROTAC.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.

- Objective: To determine the maximum concentration of **Bromo-PEG2-acetic acid** that can be dissolved in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a specific temperature.

- Materials:
 - **Bromo-PEG2-acetic acid**
 - Aqueous buffer (e.g., PBS, pH 7.4)
 - Vials with screw caps
 - Shaking incubator or orbital shaker
 - Centrifuge
 - High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
 - Volumetric flasks and pipettes
- Procedure:
 1. Add an excess amount of **Bromo-PEG2-acetic acid** to a known volume of the aqueous buffer in a vial. The presence of undissolved solid is necessary to ensure saturation.
 2. Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
 3. Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
 4. After incubation, centrifuge the sample to pellet the undissolved solid.
 5. Carefully remove an aliquot of the supernatant.
 6. Dilute the supernatant with a known volume of the mobile phase used for HPLC analysis.
 7. Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound. A pre-established calibration curve for **Bromo-PEG2-acetic acid** is required for accurate quantification.
 8. The solubility is reported in units such as mg/mL or Molarity (mol/L).

Protocol for Assessing Chemical Stability in Aqueous Solution

This protocol outlines a method to evaluate the stability of **Bromo-PEG2-acetic acid** in aqueous buffers at different pH values over time.

- Objective: To determine the degradation rate of **Bromo-PEG2-acetic acid** in aqueous solutions of varying pH.
- Materials:
 - **Bromo-PEG2-acetic acid**
 - Aqueous buffers of different pH values (e.g., pH 4, 7.4, and 9)
 - Incubator or water bath set to a constant temperature (e.g., 37°C)
 - LC-MS system
 - Quenching solution (e.g., acetonitrile with 0.1% formic acid)
 - Internal standard (optional, but recommended for improved accuracy)
- Procedure:
 1. Prepare a stock solution of **Bromo-PEG2-acetic acid** in a suitable solvent (e.g., DMSO).
 2. Spike the stock solution into the pre-warmed aqueous buffers of different pH to a final concentration (e.g., 10 µM).
 3. Incubate the solutions at a constant temperature.
 4. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
 5. Immediately quench the reaction by adding the aliquot to a larger volume of the cold quenching solution (containing an internal standard if used). This stops further degradation.

6. Analyze the samples by LC-MS to quantify the remaining amount of intact **Bromo-PEG2-acetic acid**.
7. Plot the concentration of the compound versus time for each pH condition. The degradation rate and half-life can be calculated from this data.

Protocol for the Synthesis of an Amide-Linked PROTAC

This protocol describes a general procedure for coupling **Bromo-PEG2-acetic acid** with an amine-containing molecule, a common step in PROTAC synthesis.

- Objective: To form a stable amide bond between **Bromo-PEG2-acetic acid** and an amine-functionalized molecule (e.g., a ligand for a target protein or an E3 ligase).
- Reagents and Materials:
 - **Bromo-PEG2-acetic acid**
 - Amine-containing molecule (Component A-NH₂)
 - Coupling agents (e.g., HATU, HBTU, or EDC/NHS)
 - Organic base (e.g., DIPEA or triethylamine)
 - Anhydrous aprotic solvent (e.g., DMF or DCM)
 - Nitrogen or Argon atmosphere
 - Reaction vessel and magnetic stirrer
 - Purification system (e.g., flash column chromatography or preparative HPLC)
- Procedure:
 1. Dissolve **Bromo-PEG2-acetic acid** in the anhydrous solvent under an inert atmosphere.
 2. Add the coupling agent(s) and the organic base to the solution and stir for approximately 15-30 minutes at room temperature to activate the carboxylic acid.

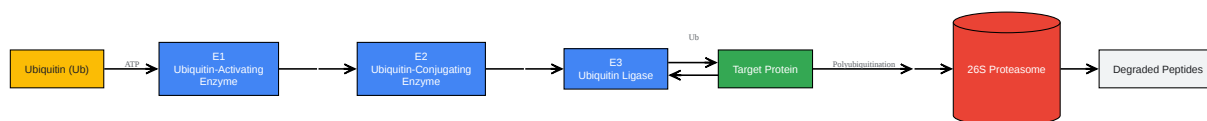
3. Add the amine-containing molecule (Component A-NH₂) to the reaction mixture.
4. Stir the reaction at room temperature for several hours to overnight. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
5. Upon completion, quench the reaction (e.g., by adding water or a saturated aqueous solution of NH₄Cl).
6. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
7. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
8. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the application and characterization of **Bromo-PEG2-acetic acid**.

Signaling Pathway: The Ubiquitin-Proteasome System

Bromo-PEG2-acetic acid is a key component in PROTACs, which hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system.

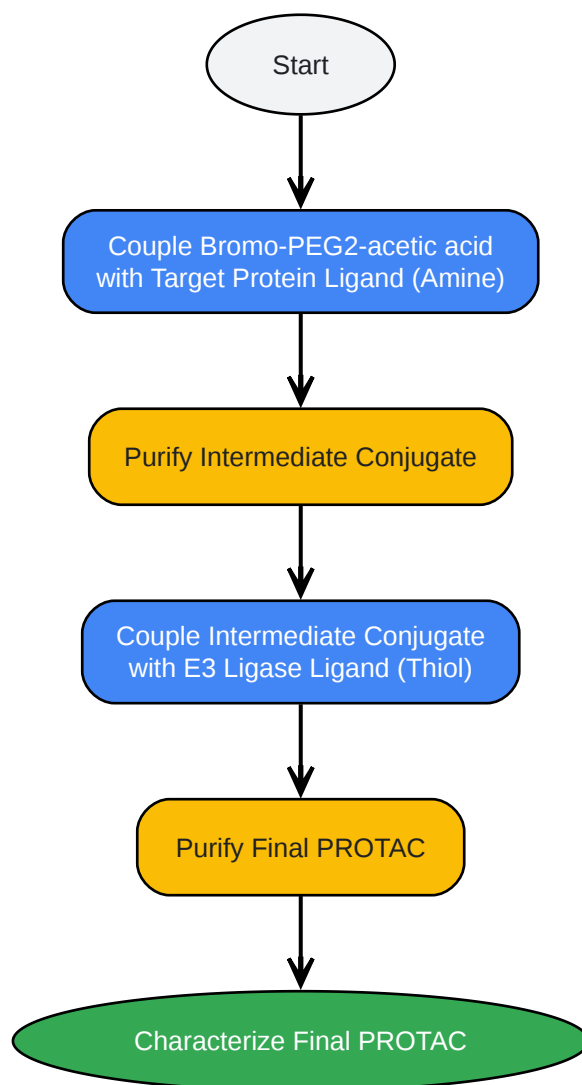


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Caption: The Ubiquitin-Proteasome System for targeted protein degradation.

Experimental Workflow: PROTAC Synthesis

This diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule using **Bromo-PEG2-acetic acid** as a linker.

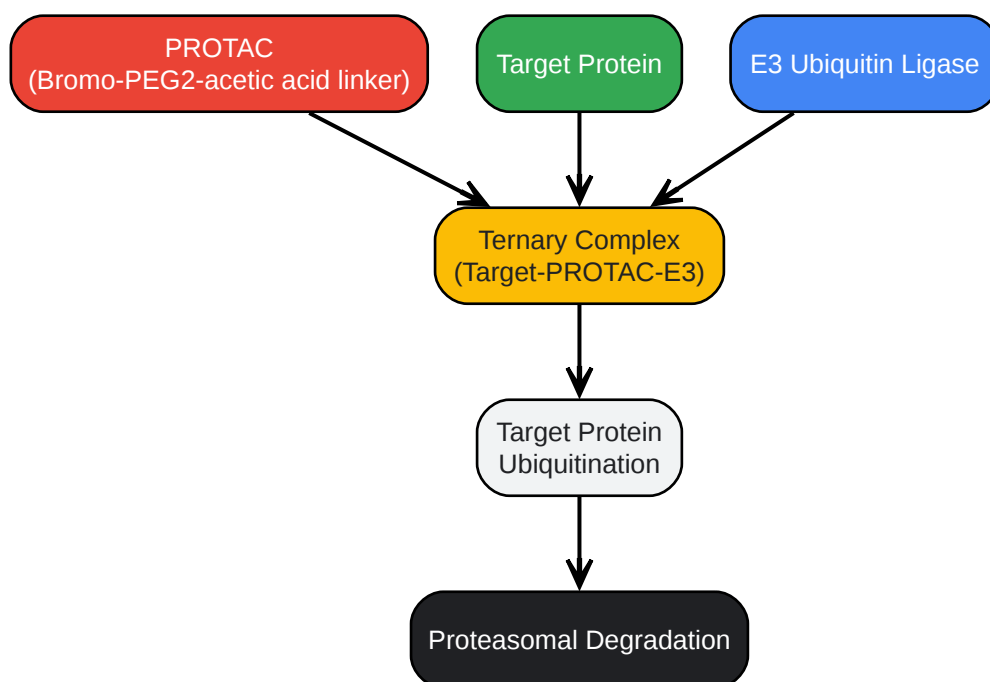


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Caption: A generalized workflow for the synthesis of a PROTAC.

Logical Relationship: PROTAC Mechanism of Action

This diagram shows the logical relationship of the components involved in the PROTAC-mediated degradation of a target protein.



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Caption: The mechanism of action for a PROTAC molecule.

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